Methyl 4,5-dimethyl-2-({oxo[(pyridin-2-ylmethyl)amino]acetyl}amino)thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-({2-OXO-2-[(2-PYRIDYLMETHYL)AMINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-({2-OXO-2-[(2-PYRIDYLMETHYL)AMINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: Functional groups such as the pyridine moiety and the methyl ester are introduced through various organic reactions, including nucleophilic substitution and esterification.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-({2-OXO-2-[(2-PYRIDYLMETHYL)AMINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-({2-OXO-2-[(2-PYRIDYLMETHYL)AMINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-({2-OXO-2-[(2-PYRIDYLMETHYL)AMINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and pyridine-containing molecules. Examples include:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with fewer functional groups.
2-Pyridylmethylamine: A pyridine-containing compound with a similar structure but lacking the thiophene ring.
Uniqueness
METHYL 4,5-DIMETHYL-2-({2-OXO-2-[(2-PYRIDYLMETHYL)AMINO]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, a pyridine moiety, and multiple functional groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17N3O4S/c1-9-10(2)24-15(12(9)16(22)23-3)19-14(21)13(20)18-8-11-6-4-5-7-17-11/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
NMPHUFKBBHAPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=CC=CC=N2)C |
Origin of Product |
United States |
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